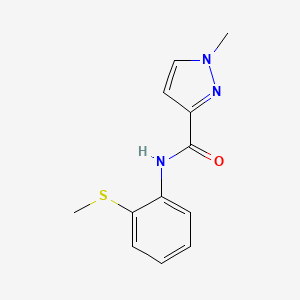

![molecular formula C5H10ClNO B2572455 trans-6-Amino-3-oxabicyclo[3.1.0]hexane CAS No. 1285720-68-4](/img/structure/B2572455.png)

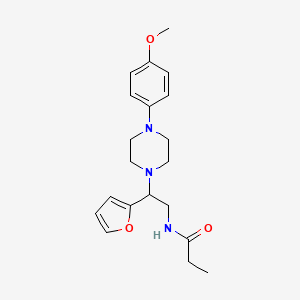

trans-6-Amino-3-oxabicyclo[3.1.0]hexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “trans-6-Amino-3-oxabicyclo[3.1.0]hexane” and its derivatives has been achieved through various methods. For example, a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones has been used to provide a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives .Molecular Structure Analysis

The molecular formula of “trans-6-Amino-3-oxabicyclo[3.1.0]hexane” is C5H9NO . Its molecular weight is 99.13 . The InChI code for this compound is InChI=1S/C5H9NO.ClH/c6-5-3-1-7-2-4(3)5;/h3-5H,1-2,6H2;1H/t3-,4+,5?;.Physical And Chemical Properties Analysis

“trans-6-Amino-3-oxabicyclo[3.1.0]hexane” is a white solid . It should be stored at temperatures between 0-8°C .Applications De Recherche Scientifique

Core Structure and Biological Activity

- Bicyclo[3.1.0]hexane and its heteroanalogues are recognized for their diverse biological activities. They serve as conformationally locked analogues of nucleoside building blocks and have various applications, including intermediates in natural compound synthesis, bioactive compounds, novel materials, and catalysts. For instance, Methanoproline 1, an inhibitor of proline metabolism, and 3-azabicyclo[3.1.0]hex-6-ylamine 2, part of the antibiotic trovafloxacin, exemplify their significance. These compounds have led to the design of potent metabotropic glutamate receptor antagonists or agonists (Jimeno, Pericàs, Wessel, Alker, & Müller, 2011).

Synthesis of Stereosiomers

- The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been developed, shortening known literature procedures for these unnatural amino acids. This work exemplifies the versatility and potential for synthetic manipulation of these compounds (Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013).

Construction of 3-Oxabicyclo[3.1.0]Hexane Derivatives

- Reactions involving methylenecyclopropylcarbinols with acetals have been used for the construction of 3-oxabicyclo[3.1.0]hexane derivatives, showing the capacity of these compounds in organic synthesis and structural formation (Shao & Shi, 2010).

Bioanalysis in Neuroscience

- (1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, also known as LY379268, a group II metabotropic glutamate receptor agonist, is used in neuroscience studies, especially in evaluating antipsychotic drugs for treating schizophrenia. This highlights its application in bioanalysis and drug research (Benitex, Luan, Shields, Mcnaney, Morgan, Olah, & Drexler, 2014).

Applications in Natural Products and Drug Design

- The 1-azabicyclo[3.1.0]hexane ring is crucial in natural products for biological activities against bacteria, fungi, and tumors through DNA alkylation. Ficellomycin, a dipeptide consisting of this ring, showcases its importance in biosynthesis and expanding the structural and biological diversities of natural products (Kurosawa, Matsuda, Hasebe, Shiraishi, Shin‐ya, Kuzuyama, & Nishiyama, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

Propriétés

IUPAC Name |

(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c6-5-3-1-7-2-4(3)5/h3-5H,1-2,6H2/t3-,4+,5? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMHKNOMRGEMLC-NGQZWQHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2N)CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](C2N)CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-6-Amino-3-oxabicyclo[3.1.0]hexane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

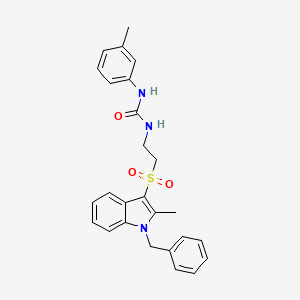

![2-Chloro-1-[2-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2572376.png)

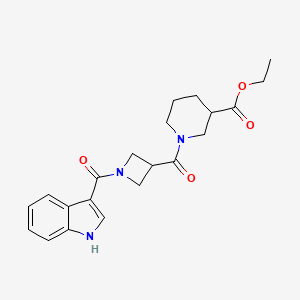

![Ethyl 4-{4-[(2,5-dimethylphenyl)amino]pteridin-2-yl}piperazinecarboxylate](/img/structure/B2572381.png)

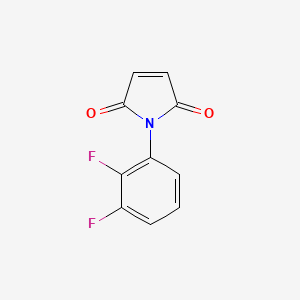

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2572385.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2572387.png)

![(Z)-2-cyano-N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2572390.png)